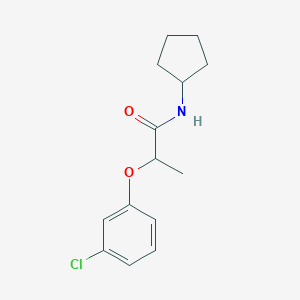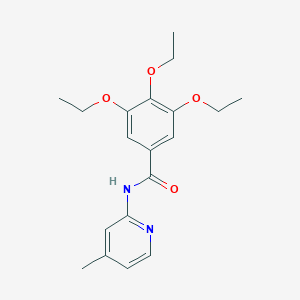
N-(2-tert-butylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)methanesulfonamide, also known as PTM or N-Ts-2-tBu, is a sulfonamide compound that has gained attention in the field of medicinal chemistry due to its potential as a bioactive molecule. This compound has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.
科学的研究の応用
N-(2-tert-butylphenyl)methanesulfonamide has been widely studied for its potential as a bioactive molecule. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It also has antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
作用機序
The mechanism of action of N-(2-tert-butylphenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(2-tert-butylphenyl)methanesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of Candida albicans. It also has antiviral activity against herpes simplex virus type 1. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
N-(2-tert-butylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in the presence of light and air, which can affect its biological activity.
将来の方向性
There are several future directions for the study of N-(2-tert-butylphenyl)methanesulfonamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, the use of N-(2-tert-butylphenyl)methanesulfonamide as a tool for studying biological processes, such as gene expression and signaling pathways, is an area of interest for future research.
合成法
The synthesis of N-(2-tert-butylphenyl)methanesulfonamide involves the reaction of 2-tert-butylaniline with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
特性
製品名 |
N-(2-tert-butylphenyl)methanesulfonamide |
|---|---|
分子式 |
C11H17NO2S |
分子量 |
227.33 g/mol |
IUPAC名 |
N-(2-tert-butylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)9-7-5-6-8-10(9)12-15(4,13)14/h5-8,12H,1-4H3 |
InChIキー |
DOTMNCWXUGWDEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |
正規SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)




